3-Chloroperoxybenzoic acid
Overview
Description
3-Chloroperoxybenzoic acid(AKA is MCPBA) is a technical compound with a linear formula of ClC6H4CO3H[“]. It has a CAS Number of 937-14-4 and a molecular weight of 172.56[“]. This compound is often used in scientific research, particularly in the field of organic chemistry.
This compound has been utilized in various oxidation processes[“]. For instance, it has been used in the oxidation of N - p -tolylsulfinyl- (E)-1-phenylethylideneimine to N - p -tolylsulfonyl (E)-1-phenylethylideneimine using dichloromethane as a solvent[“]. Additionally, it has been employed in the preparation of mono- and di-epoxy-functionalized poly (3-hydroxybutyrate)-based reactive polymers[“].
Synthetic Analysis
Reaction Conditions The synthesis of 3-Chloroperoxybenzoic acid involves a mixed solution of magnesium sulfate heptahydrate, sodium hydroxide, hydrogen peroxide, and dioxane, stirred in an ice water bath[“]. The reaction is carried out at 16°C for 2.16667 hours, followed by a reaction with zinc fluoride and water for 4 hours[“].
Reaction Steps The synthesis process includes the following steps[“][“]:
A mixed solution of magnesium sulfate heptahydrate, sodium hydroxide, hydrogen peroxide, and dioxane is prepared and stirred in an ice water bath.
m-Chlorobenzoyl chloride is added to the solution.
After the reaction, the product is neutralized by adding cold sulfuric acid to obtain this compound.
Safety and Environmental Protection this compound is a strong oxidizing agent and is sensitive to heat. It should be stored at temperatures between 2-8°C[“][“].
Molecular Structure
Atomic Arrangement 3-Chloroperoxybenzoic acid in this compound are arranged in a specific pattern, with a chlorine atom (Cl) attached to a benzene ring (C6H4), which is further connected to a carboxylic acid group (CO3H)[“].
Bonding Type The compound contains covalent bonds, which are formed by the sharing of electrons between atoms[“].
Geometry The compound adopts a planar geometry due to the presence of the benzene ring[“].
Electron Cloud Distribution The presence of the benzene ring and the carboxylic acid group suggests a delocalized electron cloud over these regions[“].
Stereochemistry this compound is achiral, meaning it does not have any stereoisomers[“].
Mechanism of Action
Target of Action 3-Chloroperoxybenzoic acid is a strong oxidizing agent that mainly acts on alkenes and ketones[“][“].
Mode of Action This compound interacts with its targets through oxidation processes[“][“]. It is used for the epoxidation of alkenes and also in the Baeyer-Villiger oxidation of ketones to esters[“][“].
Result of Action The action of this compound leads to the transformation of alkenes into epoxides and ketones into esters[“][“]. These transformations are crucial in various chemical reactions and syntheses[“][“].
Side Effects this compound is a strong oxidizing agent and can cause severe skin burns and eye damage[“]. It may also cause an allergic skin reaction[“].
Action Environment The action of this compound is sensitive to heat[“]. Therefore, stringent temperature control measures are necessary during its storage and use[“]. It is typically stored in a refrigerator[“].
Physical Properties
State 3-Chloroperoxybenzoic acid is a solid at standard temperature and pressure[“].
Color and Appearance The compound appears as a white, moist powder[“][“].
Density The density of this compound is approximately 0.56 g/cm³[“].
Melting Point The melting point of this compound is between 69-71 °C[“][“].
Solubility this compound is almost insoluble in water, but it is soluble in ethanol, ethers, chloroform, and dichloroethane[“][“].
Refractive Index The refractive index of this compound is approximately 1.4580[“].
Chemical Properties
Chemical Reaction Types 3-Chloroperoxybenzoic acid is commonly used in several types of reactions[“][“][“]:
Epoxidation of alkenes: It adds an oxygen atom to form an epoxide.
Baeyer-Villiger oxidation: It converts ketones to esters.
Oxidation of sulfides: It transforms sulfides into sulfoxides and sulfones.
Oxidation of amines: It produces amine oxides.
Reactivity this compound is a strong oxidizing agent[“]. It doesn’t react rapidly with air or water[“]. However, it may explode from heat, shock, friction, or contamination, and it may ignite combustibles.
Redox Property As a strong oxidizing agent, this compound has the ability to accept electrons from other substances in a redox reaction[“].
Stability this compound is thermally stable with an annual decomposition rate of less than 1% at room temperature[“]. It’s sensitive to heat and shock, and its stability decreases in the liquid state. It should be stored with stringent temperature control measures[“].
Scientific Research Applications
Epoxidation of Alkenes 3-Chloroperoxybenzoic acid is commonly used in the epoxidation of alkenes. It adds an oxygen atom to form an epoxide[“].
Baeyer-Villiger Oxidation This compound is used in the Baeyer-Villiger oxidation. It converts ketones to esters[“].
Oxidation of Sulfides this compound is used in the oxidation of sulfides. It transforms sulfides into sulfoxides and sulfones[“].
Oxidation of Amines It is used in the oxidation of amines. This process produces amine oxides[“].
Synthesis of Polymers this compound is used in the synthesis of polymers like polyhydroxyalkanoates and polyesters[“][“].
Oxidation of Aldehydes and Ketones This compound is a strong oxidizing agent used in the oxidation reactions such as aldehydes and ketones to esters[“].
Oxidation of Olefins As a good electrophilic reagent, it can react with many functional groups and can oxidize olefins[“].
Oxidation of Enol Silyl Ethers, Furans, Sulfides, Selenides, and Amino Compounds This compound can react with enol silyl ethers, furans, sulfides, selenides, and amino compounds[“].
Product Comparison
3-Chloroperoxybenzoic, Peracetic Acid and Monopotassium peroxymonosulfate: Similarities and Differences of Organic Compounds
Similarities
Chemical Structure: All three compounds are peroxides, meaning they contain an oxygen-oxygen bond, which is quite weak (about 33 kcal/mol or 138 kJ/mol). This leads to their high reactivity[“].
Physical Form:3-Chloroperoxybenzoic and Oxone are both available as powders, which makes them easier to handle[“][“].
Oxidation Reactions: All three compounds can be used in a variety of oxidation reactions. For example,3-Chloroperoxybenzoic is used in the oxidation of aldehydes and ketones to esters (Bayer-Villiger-Oxidation), olefins to epoxides, sulfides to sulfoxides and sulfones, and amines to nitroalkanes, nitroxides or N-oxides[“]. Similarly, Peracetic Acid and Oxone can be used in many of the same reactions[“].
Reactivity and Selectivity: In many reactions,3-Chloroperoxybenzoic shows outstanding reactivity and is more selective than hydrogen peroxide and other peracids. Peracetic Acid and Oxone also exhibit strong reactivity, but their selectivity can vary[“][“].
Safety and Stability: All three compounds are strong oxidizing agents that may cause fire upon contact with flammable material. They need to be handled with care.
Differences
Chemical Structure: 3-Chloroperoxybenzoic has a chlorine atom in the meta position of the benzene ring, which is not present in Peracetic Acid or Oxone. The presence of this chlorine atom can influence the reactivity and selectivity of 3-Chloroperoxybenzoic[“][“].
Physical Form: While 3-Chloroperoxybenzoic and Oxone are both available as powders, Peracetic Acid is typically available as a liquid[“][“].
Reactivity and Selectivity: 3-Chloroperoxybenzoic is often more selective than hydrogen peroxide and other peracids in many reactions. However, the reactivity and selectivity of Peracetic Acid and Oxone can vary depending on the reaction[“][“].
Stability: 3-Chloroperoxybenzoic is not particularly stable, Peracetic Acid and Oxone are generally more stable[“][“].
Safety: 3-Chloroperoxybenzoic is a strong oxidizing agent that may cause fire upon contact with flammable material. Peracetic Acid and Oxone also need to be handled with care, but they are generally considered less hazardous than 3-Chloroperoxybenzoic[“][“].
Related Small Molecules
Benzoic acid,Sodium (R)-2-hydroxypentanedioate,Nicotinamide N-oxide,3-Hydroxy-1,5-pentanedioic--d5 Acid,1,2-Dipalmitoyl-D62-3-sn-glycerophosphatidylcholine,NG,NG'-Dimethyl-L-arginine-d6,Mercaptobenzothiazole,Sandramycin,Trioctanoin-carboxyls-13C3,N-Acetylserine,cis-Abienol,Gepotidacin
Future Directions
3-Chloroperoxybenzoic acid, commonly referred to as m-CPBA, is a versatile compound widely employed in scientific research due to its applications in various fields. The future directions of research involving this compound span across multiple disciplines, highlighting its significance in the advancement of scientific knowledge.
Photovoltaic Technology Enhancement:Research in the area of perovskite solar cells (PSCs) has shown promising developments. This compound has been explored for its potential to improve the performance and stability of PSCs. This is particularly important in the context of enhancing the efficiency of solar cells, a critical factor in renewable energy technologies[“].
Organic Synthesis and Medicinal Chemistry:In the realm of organic chemistry and drug development, this compound plays a crucial role as an oxidizing agent. It has been instrumental in the synthesis of various compounds with significant medicinal potential. For instance, research has explored its application in the development of novel anticancer drugs, focusing on the synthesis of pyridazinone derivatives. These compounds have shown potential as inhibitors of various receptors, such as C-met kinase and B-Raf, indicating their relevance in cancer therapy. The ongoing research in this area emphasizes the compound's utility in facilitating innovative approaches to drug design and discovery[“].
Advancements in Oxidation Reactions:The compound's role in oxidation reactions is another area of interest. Studies have compared the effectiveness of this compound with other oxidants, such as magnesium monoperphthalate, in various oxidation processes. These studies contribute to a deeper understanding of the compound's chemical properties and its potential application in more efficient and sustainable chemical processes[“].
Properties
IUPAC Name |
3-chlorobenzenecarboperoxoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-6-3-1-2-5(4-6)7(9)11-10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQDETIJWKXCTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
Record name | 3-CHLOROPEROXYBENZOIC ACID | |
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DSSTOX Substance ID |
DTXSID0061325 | |
Record name | Benzenecarboperoxoic acid, 3-chloro- | |
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Molecular Weight |
172.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide in a solvent slurry., Solid; [CAMEO] White, wet crystalline aggregates; [Alfa Aesar MSDS] | |
Record name | 3-CHLOROPEROXYBENZOIC ACID | |
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Record name | 3-Chloroperoxybenzoic acid | |
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CAS No. |
937-14-4 | |
Record name | 3-CHLOROPEROXYBENZOIC ACID | |
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Record name | m-Chloroperbenzoic acid | |
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Record name | 3-Chloroperbenzoic acid | |
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Record name | 3-Chloroperoxybenzoic acid | |
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Record name | Benzenecarboperoxoic acid, 3-chloro- | |
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Record name | Benzenecarboperoxoic acid, 3-chloro- | |
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Record name | 3-chloroperbenzoic acid | |
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Record name | 3-CHLOROPERBENZOIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3-Chloroperoxybenzoic acid (mCPBA) is a powerful oxidizing agent widely used in organic synthesis. Its interaction with targets depends on the specific functional group. For instance, mCPBA epoxidizes alkenes by transferring an oxygen atom to the double bond, forming an epoxide ring. [, , ] This reaction proceeds through a concerted mechanism where the peroxy bond in mCPBA acts as the electrophile and the alkene pi-bond as the nucleophile. The formed epoxides are valuable intermediates in various synthetic transformations.
A: Absolutely! mCPBA oxidizes sulfides to sulfoxides and sulfones. [, , , , , , ] It can also convert amines to nitro compounds and alcohols to carbonyl compounds. [, , ] Furthermore, mCPBA can be used to generate reactive intermediates like oxaziridines. []
ANone: Here is the structural information:
- Spectroscopic Data:
A: In the synthesis of thermally labile hydroperoxides, the stability of the peroxy bond in mCPBA is crucial to avoid premature decomposition of the target molecule. [] In the synthesis of polysaccharide ether solutions, the controlled release of peroxide from mCPBA ensures a gradual depolymerization process. []
A: While often used stoichiometrically, mCPBA can act as a catalyst in some reactions. For example, it catalyzes the decomposition of hydrogen peroxide in the presence of specific metal ions. [] It also plays a crucial role in the catalytic activity of heme-containing enzymes like catalase-peroxidase (KatG) from Mycobacterium tuberculosis, which activates the antituberculosis drug isoniazid. []
A: mCPBA reacts with KatG to form a pseudo-stable intermediate similar to Compound I of horseradish peroxidase. [] This intermediate, identified as KatG Compound I, is then reduced by isoniazid, leading to its activation.
A: Computational methods can investigate the mechanism of mCPBA-mediated reactions. For example, theoretical studies have been conducted to understand the reactivity of 1-hydro-5-carbaphosphatrane, which exists in equilibrium with its cyclic phosphonite tautomer. [] These studies have shed light on the reaction pathways leading to different products when 1-hydro-5-carbaphosphatrane is treated with mCPBA.
ANone: While specific studies comparing different positional isomers of chloroperoxybenzoic acid are limited, it's known that the electronic nature and position of substituents on the aromatic ring can influence the stability and reactivity of the peroxy bond. Electron-withdrawing groups generally increase the reactivity.
A: mCPBA is generally stable when stored properly under refrigeration, but prolonged heating leads to decomposition. [] Formulations with appropriate stabilizers can be used to enhance its shelf-life.
ANone: As a strong oxidizer, mCPBA requires careful handling and storage according to safety regulations. Always refer to the Safety Data Sheet (SDS) before handling mCPBA.
ANone: While PK/PD information is crucial for drugs, mCPBA is primarily a synthetic reagent and is not used as a therapeutic agent. Therefore, PK/PD studies are not typically conducted for this compound.
ANone: Similar to PK/PD, in vitro and in vivo efficacy studies are not relevant for mCPBA as it is not intended for pharmaceutical use.
A: mCPBA can be used to derivatize thermally labile hydroperoxides into more stable trimethylsilyl (TMS) peroxides, which can be analyzed by gas chromatography-mass spectrometry (GC-MS) without significant thermal decomposition. This method has been successfully applied to analyze various hydroperoxides, including cumyl hydroperoxide, 2-phenylethylhydroperoxide, and 13-hydroperoxy-octadeca-9,11-dienoic acid. []
A: mCPBA has been utilized to synthesize various polymers, including:* Poly(ethylene oxide-co-ethylene sulfone)s: Synthesized by oxidizing the corresponding poly(ethylene oxide-co-ethylene sulfide)s using mCPBA. []* Siloxane ionomers: Prepared by oxidizing alkylmercaptosiloxanes to the corresponding sulfonic acids using mCPBA. []* Poly(3-hydroxy-4-pentenoic acid) derivatives: Poly(3HPE) can be modified through epoxidation using mCPBA. []
A: mCPBA is used to functionalize single-walled carbon nanotubes (SWNTs) through epoxidation, creating defects on the nanotube surface. This reaction allows for the quantification of epoxide defects on SWNTs using catalytic de-epoxidation with MeReO3/PPh3 and 31P NMR spectroscopy. []
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